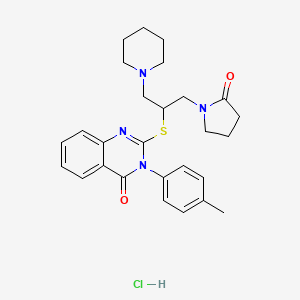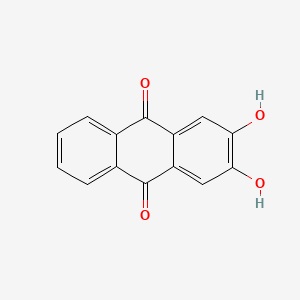
2,3-Dihydroxyanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydroxyanthraquinone, also known as histazarin, is an organic compound derived from anthraquinone. It is characterized by the presence of two hydroxyl groups attached to the anthraquinone core at the 2 and 3 positions. This compound is part of a larger family of dihydroxyanthraquinones, which have been studied for their various chemical and biological properties .
准备方法
Synthetic Routes and Reaction Conditions
2,3-Dihydroxyanthraquinone can be synthesized through several methods. One common approach involves the hydroxylation of anthraquinone derivatives. For example, the oxidative dehydrogenation of 1-tetralones using silver(I) oxide in 1,4-dioxane can yield 2,3-dihydroxyanthraquinone . Another method involves the direct hydroxylation of anthraquinone using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions .
Industrial Production Methods
Industrial production of 2,3-dihydroxyanthraquinone typically involves large-scale hydroxylation processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient conversion of starting materials to the desired product .
化学反应分析
Types of Reactions
2,3-Dihydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to hydroquinones or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and silver(I) oxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones .
科学研究应用
2,3-Dihydroxyanthraquinone has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and dyes.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in developing new therapeutic agents, particularly for cancer treatment.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2,3-dihydroxyanthraquinone involves its interaction with cellular targets and pathways. In cancer cells, it can inhibit key enzymes and proteins involved in cell proliferation and survival. For example, it may inhibit topoisomerases, which are essential for DNA replication and repair, leading to cell death . Additionally, it can generate reactive oxygen species, causing oxidative stress and apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
- 1,2-Dihydroxyanthraquinone (alizarin)
- 1,3-Dihydroxyanthraquinone (purpuroxanthin)
- 1,4-Dihydroxyanthraquinone (quinizarin)
- 1,5-Dihydroxyanthraquinone (anthrarufin)
- 1,6-Dihydroxyanthraquinone
- 1,7-Dihydroxyanthraquinone
- 1,8-Dihydroxyanthraquinone (dantron, chrysazin)
- 2,6-Dihydroxyanthraquinone (anthraflavic acid)
- 2,7-Dihydroxyanthraquinone (isoanthraflavic acid)
Uniqueness
2,3-Dihydroxyanthraquinone is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial use .
属性
分子式 |
C14H8O4 |
|---|---|
分子量 |
240.21 g/mol |
IUPAC 名称 |
2,3-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H8O4/c15-11-5-9-10(6-12(11)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6,15-16H |
InChI 键 |
KQSBZNJFKWOQQK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


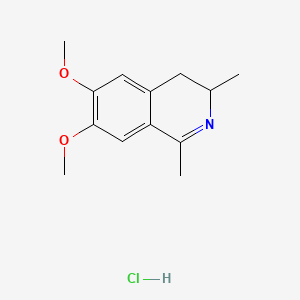
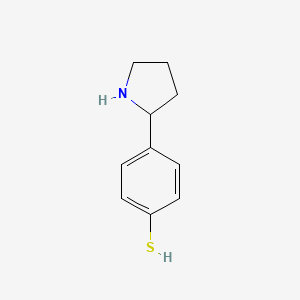
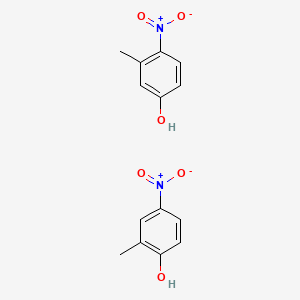
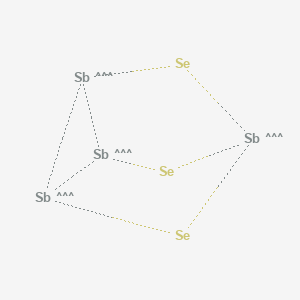
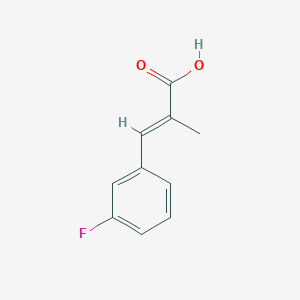
![2-[6-methyl-5-(thiophene-2-carbonyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13751086.png)
![dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride](/img/structure/B13751091.png)
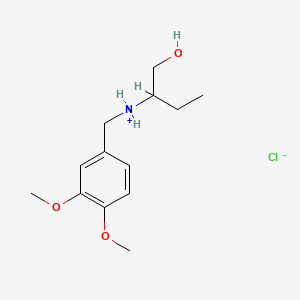

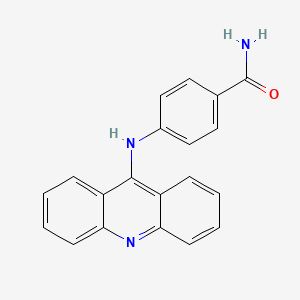
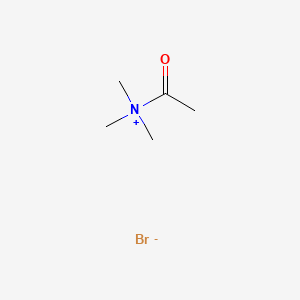
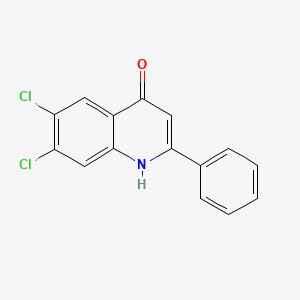
![5-{[tert-Butyl(dimethyl)silyl]oxy}cyclohex-2-en-1-one](/img/structure/B13751111.png)
